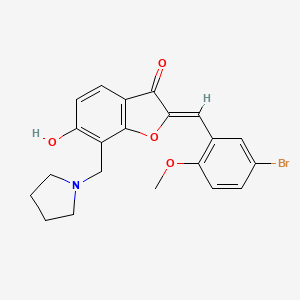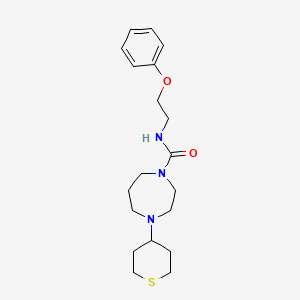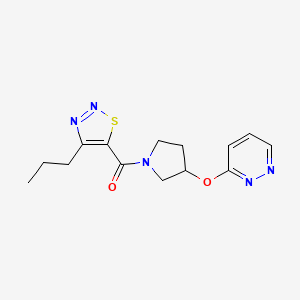![molecular formula C19H23N5O B2843301 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902321-67-9](/img/structure/B2843301.png)
3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their biological and chemotherapeutic importance .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . This process yields 1-(phenyl)-1-H-pyrazole with an 88% yield .Molecular Structure Analysis
The average bond lengths and bond angles of pyrazolo[1,5-a]pyrimidine, piperazinyl, and phenyl ring are within normal ranges . This suggests that the compound has a stable molecular structure.Applications De Recherche Scientifique
Regioselective Synthesis and Anti-inflammatory and Anti-cancer Activities
A study by Kaping et al. (2016) describes an environmentally benign, simple, efficient, and convenient route for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. This process involves ultrasound irradiation assisted by KHSO4 in an aqueous medium. The synthesized compounds were screened for their anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this protocol include high yields, operational simplicity, short reaction times, and the absence of harsh reaction conditions (Kaping, S., Kalita, U., Sunn, M., Singha, L. I., & Vishwakarma, J. N., 2016).
Fluorescent Probes for Biological and Environmental Detection
Castillo et al. (2018) report on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as strategic intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence properties, including large Stokes shifts in various solvents. Specifically, derivatives substituted with p-methoxyphenyl showed strong fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, J. C., Tigreros, A., & Portilla, J., 2018).
Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in developing anticancer agents (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).
Antiproliferative Activity of Pyrazolo[3,4-c]pyridines
Gavriil et al. (2017) designed, synthesized, and studied the antiproliferative activity of new 3,7-disubstituted pyrazolo[3,4-c]pyridines. The majority of the 3-(3-fluorophenyl) derivatives exhibited interesting antiproliferative activity, presenting a reasonable structure-activity relationship (SAR). This study demonstrates the potential of pyrazolopyridines as anticancer agents, particularly highlighting the efficacy of specific derivatives in blocking cancer cell growth (Gavriil, E., Lougiakis, N., Pouli, N., Marakos, P., Skaltsounis, A., Nam, S., Jove, R., Horne, D., Gioti, K., Pratsinis, H., Kletsas, D., & Tenta, R., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXAMWNOFBVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)
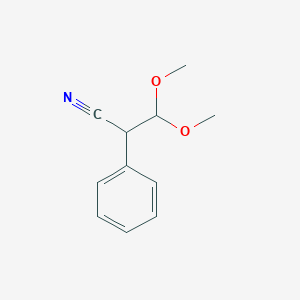

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)
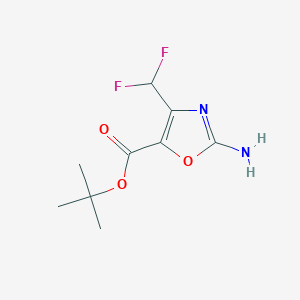
![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)
